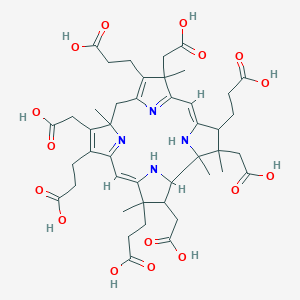
Allyl ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl ribofuranoside is a nucleoside analog that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of ribofuranosyl, which is a sugar molecule that is an essential component of nucleotides. This compound has been found to have a wide range of applications in biochemistry, pharmacology, and molecular biology.
Mechanism of Action
Allyl ribofuranoside works by inhibiting the activity of enzymes that are involved in nucleotide synthesis. It is a competitive inhibitor of nucleoside phosphorylase and purine nucleoside phosphorylase. It is also a substrate for enzymes that catalyze the conversion of nucleosides to nucleotides. This compound is incorporated into the nucleic acid structure during DNA replication, transcription, and translation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells. This compound has been found to have anti-inflammatory and immunomodulatory effects. It has also been found to have antiviral and antibacterial effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of allyl ribofuranoside is its versatility. It can be used in a wide range of scientific research applications. It is also relatively easy to synthesize. However, there are some limitations to its use in lab experiments. It can be toxic to cells at high concentrations. It can also be difficult to measure its effects on nucleotide synthesis.
Future Directions
There are many future directions for the use of allyl ribofuranoside in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new cancer drugs. Another potential application is in the study of RNA editing. This compound has been used in studies of RNA editing, and further research could lead to a better understanding of this process. Additionally, this compound could be used as a probe to study the structure and function of nucleic acids.
Synthesis Methods
Allyl ribofuranoside can be synthesized by using a variety of methods. One of the most common methods is the enzymatic synthesis method, which involves the use of enzymes such as nucleoside phosphorylase and purine nucleoside phosphorylase. Another method is the chemical synthesis method, which involves the use of organic chemistry techniques such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
Allyl ribofuranoside has been found to have a wide range of applications in scientific research. It can be used as a substrate for enzymes that catalyze the conversion of nucleosides to nucleotides. It can also be used as a probe to study the structure and function of nucleic acids. This compound has been used in studies of DNA replication, transcription, and translation. It has also been used in studies of RNA splicing and RNA editing.
properties
CAS RN |
134149-47-6 |
|---|---|
Molecular Formula |
C9H10F3NO |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-prop-2-enoxyoxolane-3,4-diol |
InChI |
InChI=1S/C8H14O5/c1-2-3-12-8-7(11)6(10)5(4-9)13-8/h2,5-11H,1,3-4H2/t5-,6-,7-,8-/m1/s1 |
InChI Key |
UYZLSMRCUXOHQO-WCTZXXKLSA-N |
Isomeric SMILES |
C=CCO[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O |
SMILES |
C=CCOC1C(C(C(O1)CO)O)O |
Canonical SMILES |
C=CCOC1C(C(C(O1)CO)O)O |
synonyms |
allyl ribofuranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)

![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)

![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
